molecular formula C8H8BrNaO3S B8419227 Sodium2-(4-bromophenyl)ethanesulfonate

Sodium2-(4-bromophenyl)ethanesulfonate

Cat. No. B8419227
M. Wt: 287.11 g/mol
InChI Key: BVAHWQAYONTDDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09145380B2

Procedure details

Sodium sulfite (4.75 g, 37.68 mmol) was added to a suspension of 1-bromo-4-(2-bromo-ethyl)-benzene (5.00 g, 18.94 mmol) in water (60 mL). The reaction mixture was heated at 105-107° C. for 18 hours and then cooled to −5° C. The formed precipitate was removed by filtration, washed with water (50 mL) and dried under vacuum to give 4.33 g (86% yield) of the title compound.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15]Br)=[CH:10][CH:9]=1>O>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][S:1]([O-:4])(=[O:3])=[O:2])=[CH:10][CH:9]=1.[Na+:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCBr
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
106 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C
CUSTOM
Type
CUSTOM
Details
The formed precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.